![molecular formula C21H13Cl2N5 B2987140 [4-(2,4-Dichlorophenyl)-2-pyridin-3-ylpyrimidin-5-yl]-phenyldiazene CAS No. 338747-39-0](/img/structure/B2987140.png)
[4-(2,4-Dichlorophenyl)-2-pyridin-3-ylpyrimidin-5-yl]-phenyldiazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[4-(2,4-Dichlorophenyl)-2-pyridin-3-ylpyrimidin-5-yl]-phenyldiazene” is a complex organic compound. It belongs to the class of organic compounds known as phenylpyrimidines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps and various reagents. For instance, the reaction of 6-methyluracil with 2-chloromethyltiiran affords 6-methyl-3-(thietan-3-yl)uracil. Its subsequent reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide resulted in a compound with a similar structure .Molecular Structure Analysis
The molecular structure of such compounds can be elucidated using various spectroscopic techniques such as X-ray diffraction, NMR, and IR spectroscopy . The structure is often determined by the arrangement and connectivity of its atoms, without regard to the three-dimensional shape it takes in space.Chemical Reactions Analysis
The chemical reactions involving such compounds can be complex and varied. For example, ethyl 2-arylhydrazinecarboxylates can work as organocatalysts for Mitsunobu reactions because they provide ethyl 2-arylazocarboxylates through aerobic oxidation with a catalytic amount of iron phthalocyanine .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various analytical techniques. For instance, the dipole moment, the polarizability, and the first order hyperpolarizability of similar compounds have been calculated .Aplicaciones Científicas De Investigación
Chemical Research
This compound is available for purchase from chemical suppliers, indicating its use in chemical research . Researchers can use it as a starting material or intermediate in the synthesis of other complex molecules .
Pharmacological Activities
Pyrimidine-based heterocyclic compounds, such as this one, are known to have excellent pharmacological activities . While the specific activities of this compound have not been detailed, it could potentially be used in drug discovery and development processes .
Photoluminescence Studies
The photoluminescence activity of pyrimidine-based heterocyclic compounds is a topic of research interest . This compound could be used in studies aiming to understand and utilize this photoluminescence activity .
Manufacturing of Military Textiles
A unique application of this compound is in the manufacturing of potential military textiles . Specifically, carbon quantum dots (CQDs) nucleated from this compound have been used to create fluorescent/UV-protective cotton fabrics with microbicide activity .
UV Protection
The textiles manufactured using this compound exhibit good UV blocking properties . This makes the compound potentially useful in the development of UV-protective materials .
Microbicide Activity
The textiles treated with this compound have shown significant microbial inhibitions against Escherichia coli, Staphylococcus aureus, and Candida albicans . This suggests potential applications of the compound in the development of antimicrobial materials .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(2,4-dichlorophenyl)-2-pyridin-3-ylpyrimidin-5-yl]-phenyldiazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2N5/c22-15-8-9-17(18(23)11-15)20-19(28-27-16-6-2-1-3-7-16)13-25-21(26-20)14-5-4-10-24-12-14/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBKSXUVDPCRIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CN=C(N=C2C3=C(C=C(C=C3)Cl)Cl)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2,4-Dichlorophenyl)-2-pyridin-3-ylpyrimidin-5-yl]-phenyldiazene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)-3-(1-prop-2-ynylpiperidin-4-yl)-1,2,4-oxadiazole](/img/structure/B2987060.png)
![6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2,5-difluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2987064.png)

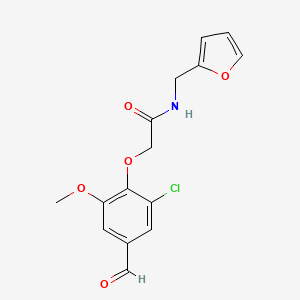
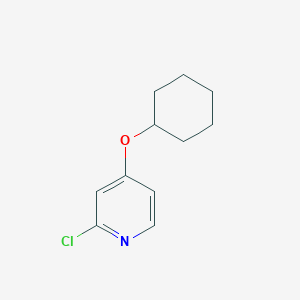
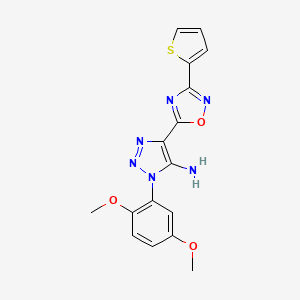
![2-((3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2987070.png)
![N-[(E)-furan-2-ylmethylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2987071.png)
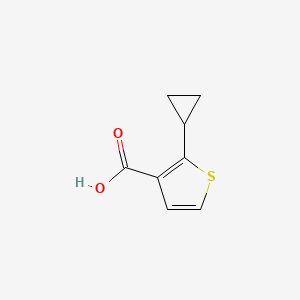
![N-(acenaphtho[1,2-d]thiazol-8-yl)-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2987073.png)
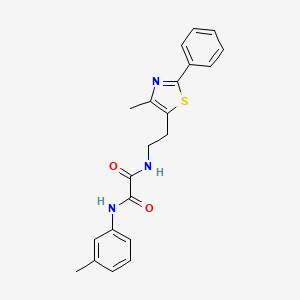
![2-[[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2987075.png)
![2-benzamido-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2987078.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2987079.png)